molecular formula C9H11F2N B2357232 (3-(1,1-Difluoroethyl)phenyl)methanamine CAS No. 1552282-03-7

(3-(1,1-Difluoroethyl)phenyl)methanamine

Cat. No. B2357232
M. Wt: 171.191
InChI Key: MKCZZRQZQCQBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-(1,1-Difluoroethyl)phenyl)methanamine” is a compound that has gained significant attention in scientific research and industrial fields. It has a CAS Number of 1552282-03-7 . The molecular weight of this compound is 171.19 .


Molecular Structure Analysis

The molecular formula of “(3-(1,1-Difluoroethyl)phenyl)methanamine” is C9H11F2N . The InChI code for this compound is 1S/C9H11F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,6,12H2,1H3 .


Physical And Chemical Properties Analysis

“(3-(1,1-Difluoroethyl)phenyl)methanamine” is a liquid at room temperature .

Scientific Research Applications

  • CAS Number : 1552282-03-7
  • Molecular Weight : 171.19
  • Molecular Formula : C9H11F2N
  • Purity : 95%
  • Physical Form : Liquid

This compound is available for research use only . It’s important to note that the safety and application methods of this compound should be determined by qualified laboratory personnel. Always follow appropriate safety guidelines when handling chemicals in a lab setting.

  • CAS Number : 1552282-03-7
  • Molecular Weight : 171.19
  • Molecular Formula : C9H11F2N
  • Purity : 95%
  • Physical Form : Liquid

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

[3-(1,1-difluoroethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCZZRQZQCQBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1,1-Difluoroethyl)phenyl)methanamine

CAS RN

1552282-03-7
Record name 1-[3-(1,1-difluoroethyl)phenyl]methanamine
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